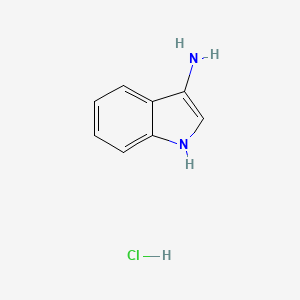

3-aminoindole HCl

Vue d'ensemble

Description

3-Aminoindole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. The indole nucleus is a common structural motif in many natural products and pharmaceuticals. 3-Aminoindole hydrochloride is known for its biological activities and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminoindole hydrochloride involves the reaction of indole with nitrostyrene in the presence of phosphorous acid. This reaction results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .

Another method involves the reduction of 3-nitroindole to 3-aminoindole, followed by the formation of its hydrochloride salt. This reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of 3-aminoindole hydrochloride typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of microwave-assisted heating and efficient reducing agents can enhance the scalability and efficiency of the production process.

Analyse Des Réactions Chimiques

Microwave-Assisted Hydrazinolysis

3-AIH can be synthesized via microwave-induced hydrazinolysis of spiro-isoxazoline intermediates. This method achieves 90% yield under optimized conditions:

-

Reagents : Hydrazine hydrate

-

Conditions : Microwave irradiation (200°C, 15 min)

-

Mechanism : Cleavage of the spiro-intermediate followed by phenylacetonitrile extrusion and reductive N–N bond cleavage .

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Spiro-isoxazoline (4aa ) | Hydrazine hydrate, 200°C (MW) | 3-Aminoindole (5aa ) | 90% |

Indium-Mediated Nitro Reduction

2- or 3-Nitroindoles are reduced to aminoindoles using indium in acetic acid/acetic anhydride, followed by HCl-mediated deprotection:

Electrophilic Substitution Reactions

The C3 amino group directs electrophiles to the C2 and C4 positions of the indole ring. Key reactions include:

Acylation

Vilsmeier–Haack Formylation

Sulfonation

Copper-Catalyzed Three-Component Coupling (TCC)

3-AIH participates in TCC reactions to form 3-aminoindolines , which isomerize to indoles under basic conditions :

-

Reagents : Cu catalyst, secondary amine, terminal alkyne

-

Mechanism : Propargylamine intermediate cyclizes to indoline, followed by base-induced aromatization.

| Components | Conditions | Product | Yield |

|---|---|---|---|

| 2-Aminobenzaldehyde, morpholine, phenylacetylene | CuCl, 80°C, 12h | 3-Aminoindoline | 75% |

| 3-Aminoindoline | KOtBu, DMF, 60°C | 3-Aminoindole | 92% |

Direct C–H Amidations

Electrophilic amidation at C3 is achieved using N-[(benzenesulfonyl)oxy]amides:

-

Reagents : ZnCl₂, DCE, 80°C

-

Scope : Tolerates electron-donating/withdrawing groups on the indole ring .

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 1-Methylindole | N-(BsO)acetamide, ZnCl₂ | 3-Acetamidoindole | 78% |

Acid-Base Reactivity

3-AIH undergoes protonation/deprotonation equilibria in acidic/basic media:

-

Deprotonation : Forms free 3-aminoindole in NaOH, enabling further functionalization .

-

Stability : Degrades under prolonged exposure to light or air, necessitating inert storage .

Oxidation and Redox Behavior

-

Oxidation : Forms quinonoid derivatives using KMnO₄/H₂O₂, though products are often unstable .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) yields indoline derivatives without affecting the amino group .

Bromination

Sandmeyer Reaction

Comparative Reaction Table

Applications De Recherche Scientifique

Biological Activities

3-Aminoindole hydrochloride has been shown to possess several biological activities, which can be categorized as follows:

- Antiviral Activity : Research indicates that derivatives of 3-aminoindole hydrochloride exhibit antiviral properties against viruses such as hepatitis B virus (HBV). A study demonstrated the synthesis of 3-aminoindole nucleosides that displayed varying degrees of antiviral activity against HBV .

- Antimicrobial Properties : The compound has shown efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting its potential as a lead compound for developing new antitubercular agents.

- Anticancer Effects : Studies have reported that 3-aminoindole hydrochloride can induce apoptosis in cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer cells through the activation of caspase pathways .

- Neuroprotective Effects : In animal models, low doses of the compound have been associated with enhanced cognitive function and reduced anxiety-like behaviors, likely due to its inhibition of monoamine oxidase, leading to increased serotonin levels .

Case Study 1: Antiviral Activity Against Hepatitis B Virus

A study focused on synthesizing novel 3-aminoindole nucleosides derived from 2-acetamido-2-deoxy-D-glucose. These nucleosides were evaluated for their antiviral activity against HBV, demonstrating significant inhibitory effects in vitro. The results indicated that specific modifications to the indole structure could enhance antiviral potency .

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines treated with varying concentrations of 3-aminoindole hydrochloride revealed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways via caspase activation, providing evidence for its potential as an anticancer agent .

Case Study 3: Neuroprotective Effects

Research involving animal models showed that administration of low doses of 3-aminoindole hydrochloride improved cognitive function and reduced anxiety-like behaviors. This effect was attributed to its ability to inhibit monoamine oxidase, thereby increasing serotonin and dopamine levels in the brain .

Mécanisme D'action

The mechanism of action of 3-aminoindole hydrochloride involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoindole: Similar structure but with the amino group at the 2-position.

5-Aminoindole: Amino group at the 5-position.

6-Aminoindole: Amino group at the 6-position.

Uniqueness

3-Aminoindole hydrochloride is unique due to its specific position of the amino group, which influences its reactivity and biological activity. The position of the amino group can affect the compound’s ability to interact with different molecular targets, making it distinct from other aminoindole derivatives .

Activité Biologique

3-Aminoindole hydrochloride (3-AI HCl) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological mechanisms, biochemical interactions, and therapeutic potentials of 3-AI HCl, supported by data tables and research findings.

Target Receptors and Enzymes

3-AI HCl interacts with various biological targets, including receptors and enzymes involved in neurotransmitter metabolism. It has been shown to bind with high affinity to multiple receptors, influencing pathways critical for mood regulation and cognitive function. Notably, it interacts with:

- Tryptophan hydroxylase: Involved in serotonin synthesis.

- Monoamine oxidase: Responsible for the degradation of neurotransmitters like serotonin and dopamine.

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-aminoindole derivatives against Mycobacterium tuberculosis and Plasmodium falciparum. Results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential for developing new antitubercular agents .

Anticancer Properties

Research has demonstrated that 3-AI HCl can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with 3-AI HCl led to significant decreases in cell viability in breast cancer cells, attributed to the activation of caspase pathways .

Neuroprotective Effects

In animal models, low doses of 3-AI HCl have been shown to enhance cognitive function and reduce anxiety-like behaviors. This is believed to be linked to its inhibition of monoamine oxidase, leading to increased levels of serotonin and dopamine in the brain.

Biochemical Pathways

The compound influences several metabolic pathways:

- Serotonin Metabolism: By inhibiting monoamine oxidase, 3-AI HCl increases serotonin levels, which can improve mood and cognitive functions.

- Cell Signaling: It modulates pathways such as MAPK/ERK, crucial for cell proliferation and differentiation.

Dosage Effects

Research indicates that the biological effects of 3-AI HCl vary with dosage:

- Low Doses: Enhance cognitive function and exhibit anxiolytic effects.

- High Doses: May lead to toxicity or adverse effects on cellular metabolism.

Transport and Distribution

The transport mechanisms for 3-AI HCl involve specific amino acid transporters that facilitate its movement across cell membranes. Once inside the cells, it binds to plasma proteins for systemic distribution.

Propriétés

IUPAC Name |

1H-indol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJOKFIOBSENCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482100 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57778-93-5 | |

| Record name | 3-aminoindole HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.